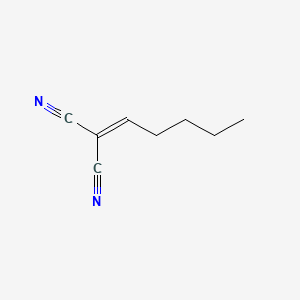

2-Pentylidenemalononitrile

Description

Structure

3D Structure

Properties

CAS No. |

112654-35-0 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-pentylidenepropanedinitrile |

InChI |

InChI=1S/C8H10N2/c1-2-3-4-5-8(6-9)7-10/h5H,2-4H2,1H3 |

InChI Key |

RADLRJJXSMRHJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentylidenemalononitrile and Its Derivatives

Established Reaction Pathways for 2-Pentylidenemalononitrile Synthesis

The formation of the characteristic C=C double bond in this compound is predominantly achieved through condensation reactions. The Knoevenagel condensation stands as the most prominent and widely utilized method.

Knoevenagel Condensation Approaches to this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a C=C double bond. In the synthesis of this compound, malononitrile (B47326) provides the acidic methylene (B1212753) protons, and pentanal serves as the carbonyl-containing reactant. The reaction is typically catalyzed by a weak base.

The mechanism of the Knoevenagel condensation involves the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.

One study demonstrated the uncatalyzed Knoevenagel condensation of aliphatic aldehydes, including a compound structurally similar to pentanal, with malononitrile in water. This approach highlights a greener alternative to traditional methods that often employ organic solvents and catalysts.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| Butyraldehyde | Malononitrile | None | Water | 1 | 85 |

This table presents data for a structurally similar aliphatic aldehyde to pentanal, showcasing the feasibility of the Knoevenagel condensation for this class of compounds.

Alternative Condensation Reactions for the Formation of Alkylidene Malononitriles

While the Knoevenagel condensation is the most direct and common method, other named reactions in organic chemistry share mechanistic similarities and can, in principle, be adapted for the formation of C-C double bonds, although they are not the standard methods for synthesizing simple alkylidene malononitriles.

The Perkin reaction , for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. sigmaaldrich.comsapub.orgrsc.org While classically used for the synthesis of α,β-unsaturated aromatic acids, its core principle of a base-catalyzed condensation could be conceptually extended. However, the use of an acid anhydride as the active methylene component makes it less direct for the synthesis of malononitrile derivatives.

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones, which is conceptually related to the Dieckmann condensation. iosrjournals.orgwikipedia.org The initial step of the Thorpe reaction involves the base-catalyzed self-condensation of nitriles to form enamines. iosrjournals.orgmdpi.com While not a direct route to acyclic alkylidene malononitriles, it demonstrates the reactivity of the nitrile group in condensation reactions.

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base. rsc.orgscielo.bracgpubs.orgumich.eduresearchgate.net The initial step of the Gewald reaction is a Knoevenagel condensation. rsc.orgumich.edu This highlights how the Knoevenagel condensation of an aldehyde like pentanal with malononitrile can be the starting point for the synthesis of more complex heterocyclic derivatives.

Catalytic Strategies in this compound Synthesis

The choice of catalyst plays a pivotal role in the efficiency, selectivity, and sustainability of this compound synthesis. Both homogeneous and heterogeneous catalytic systems have been investigated, alongside a growing emphasis on green chemistry principles.

Homogeneous Catalysis in Pentylidenemalononitrile Formation

Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective. For the Knoevenagel condensation, various homogeneous catalysts have been employed, including basic ionic liquids and organocatalysts.

Ionic liquids , particularly basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to efficiently catalyze the Knoevenagel condensation of aliphatic aldehydes with active methylene compounds at room temperature without the need for an organic solvent. organic-chemistry.org This approach offers advantages such as high yields, short reaction times, and the potential for catalyst recycling. organic-chemistry.org

Organocatalysts , which are small organic molecules, provide a metal-free alternative for catalysis. Amines like piperidine (B6355638) and β-alanine are classic examples of organocatalysts used in the Knoevenagel condensation. wikipedia.org More recently, other nitrogen-based organocatalysts have been explored to promote the reaction under greener conditions.

| Catalyst Type | Catalyst Example | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) |

| Basic Ionic Liquid | [bmIm]OH | Heptanal | Malononitrile | Neat | Room Temp, 10 min | 92 |

| Organocatalyst | Imidazole | 2-Chlorobenzaldehyde | Malononitrile | Ethanol (B145695) | Room Temp | >95 |

This table showcases the effectiveness of homogeneous catalysts for the Knoevenagel condensation of aldehydes, including an aliphatic aldehyde similar to pentanal, with malononitrile.

Heterogeneous Catalysis in Pentylidenemalononitrile Synthesis

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages in terms of easy separation from the reaction mixture and reusability. rsc.org Various solid catalysts have been developed for the Knoevenagel condensation.

Metal-Organic Frameworks (MOFs) , such as copper-based HKUST, have been functionalized with amine groups to create bifunctional heterogeneous catalysts. nih.gov These materials have shown high catalytic activity for the Knoevenagel condensation of benzaldehyde (B42025) derivatives with malononitrile under mild conditions. nih.gov

Nanoparticles , such as silica-supported sodium carbonate nanoparticles, have been utilized as efficient catalysts for the Knoevenagel condensation, particularly when combined with ultrasound irradiation. This approach can lead to high yields in short reaction times.

| Catalyst Type | Catalyst Example | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) |

| Functionalized MOF | HKUST-ED | Benzaldehyde | Malononitrile | Ethanol | Room Temp, 5 min | High Conversion |

| Nanoparticles | Silica Sodium Carbonate | Aromatic Aldehydes | Malononitrile | - | Ultrasound | Good to Excellent |

This table illustrates the application of heterogeneous catalysts in the Knoevenagel condensation, demonstrating their potential for efficient and reusable catalysis.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

Aqueous Media: Performing the Knoevenagel condensation in water is a highly attractive green alternative. scielo.br It has been demonstrated that the reaction between aliphatic aldehydes and malononitrile can proceed in high yields in water without the need for any catalyst. scielo.br The use of a mixture of ethanol and water has also been shown to be an effective and ecofriendly solvent system. scielo.br

Solvent-Free Conditions: The Knoevenagel condensation can be carried out under solvent-free conditions, often facilitated by grinding the reactants with a solid catalyst or by using microwave irradiation. umich.eduresearchgate.net This approach minimizes waste and simplifies the work-up procedure.

Microwave and Ultrasound Assistance: Microwave irradiation and ultrasound have been successfully employed to accelerate the Knoevenagel condensation. iosrjournals.orgnih.gov These techniques can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. iosrjournals.orgnih.gov

| Green Approach | Substrates | Conditions | Time | Yield (%) |

| Aqueous Media (uncatalyzed) | Aliphatic Aldehydes + Malononitrile | Water, 65 °C | 1 h | 84-98 |

| Solvent-Free (Microwave) | Aldehydes + Malononitrile/Ethyl Cyanoacetate | Hydroxyapatite catalyst | 2 min | High |

| Ultrasound-Assisted | Salicylaldehydes + 1,3-dicarbonyls | MgFe2O4 nanoparticles, solvent-free | Short | High |

This table summarizes various green chemistry approaches for the Knoevenagel condensation, highlighting sustainable alternatives for the synthesis of alkylidene malononitriles.

Advanced Reagents and Reaction Conditions for Enhanced Yield and Selectivity

The traditional Knoevenagel condensation, while effective, often requires harsh conditions and can lead to side reactions, particularly with aliphatic aldehydes like pentanal. Modern synthetic chemistry has seen the advent of sophisticated reagents and catalytic systems designed to overcome these limitations, offering improved yields, higher selectivity, and more environmentally benign processes.

Exploration of Novel Reagents and Activating Agents

Recent research has highlighted the efficacy of novel catalysts in the synthesis of 2-alkylidenemalononitriles. One notable advancement is the use of monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT). nih.gov This heterogeneous catalyst has demonstrated high performance under mild conditions for the Knoevenagel condensation of both aryl and aliphatic aldehydes. nih.gov

In a study involving the condensation of butyraldehyde, a close structural analog of pentanal, with malononitrile, the NiCu@MWCNT catalyst facilitated the reaction at room temperature in a water/methanol solvent system. nih.gov This approach underscores a shift towards more sustainable and economically viable catalytic systems that are easily recoverable and reusable. nih.gov

The mechanism of such heterogeneous catalysts often involves the synergistic action of the different metallic components and the high surface area of the carbon nanotube support, which can enhance the adsorption of reactants and facilitate the catalytic cycle.

Other modern approaches employ organocatalysts, which avoid the use of metals altogether. N-Methylmorpholine has been reported as an efficient and cost-effective organocatalyst for the Knoevenagel condensation in water at ambient temperature, offering rapid reaction times and high yields. researchgate.net Such methods align with the principles of green chemistry by utilizing non-toxic catalysts and aqueous reaction media. researchgate.net

The exploration of bifunctional catalysts, which possess both acidic and basic sites, is another promising avenue. These catalysts can simultaneously activate the aldehyde carbonyl group and the active methylene group of malononitrile, thereby accelerating the condensation reaction.

| Catalyst | Aldehyde Substrate | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| NiCu@MWCNT | Butyraldehyde | Room temperature, water/methanol (1:1) | High catalytic performance, mild conditions, heterogeneous catalyst | nih.gov |

| N-Methylmorpholine | Various aromatic and aliphatic aldehydes | Room temperature, water | Cost-effective, metal-free, rapid reaction, high yields | researchgate.net |

| Urea | Various aromatic and heterocyclic aldehydes | Microwave irradiation, solvent-free | Mild and solvent-free conditions, good yields | banglajol.info |

Optimization of Reaction Parameters for Preparative Scale Synthesis

Transitioning from laboratory-scale synthesis to preparative or industrial-scale production of this compound necessitates a thorough optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key parameters that are typically optimized include catalyst loading, reaction temperature, solvent selection, and reactant concentrations.

For large-scale synthesis, heterogeneous catalysts like the aforementioned NiCu@MWCNT are particularly advantageous due to their ease of separation from the reaction mixture, which simplifies the work-up procedure and allows for catalyst recycling. nih.gov Optimization studies would focus on determining the minimal amount of catalyst required to achieve a high conversion rate within a reasonable timeframe, thereby reducing costs.

Solvent selection is another critical factor. While laboratory-scale reactions may utilize a range of solvents, preparative-scale syntheses favor greener and more economical options. Aqueous reaction media are highly desirable from an environmental and cost perspective. researchgate.netresearchgate.net The use of co-solvents, such as ethanol or methanol, can be optimized to ensure sufficient solubility of the reactants while maintaining the environmental benefits of a primarily aqueous system.

Temperature control is crucial for selectivity and preventing the formation of byproducts. While some modern catalytic systems allow for reactions to proceed at ambient temperature, nih.govresearchgate.net slight heating might be necessary to increase the reaction rate for preparative purposes. A careful optimization would identify the lowest possible temperature at which the reaction proceeds efficiently.

Furthermore, the molar ratio of pentanal to malononitrile is a key parameter to control. A slight excess of one reactant might be employed to drive the reaction to completion, and the optimal ratio would be determined to maximize the yield of this compound while minimizing waste.

Stereochemical Control in the Synthesis of this compound Analogs

The structure of this compound itself does not possess a stereocenter. However, the introduction of substituents on the pentylidene chain can lead to the formation of stereoisomers (E/Z isomers or enantiomers). The control of stereochemistry in the synthesis of these analogs is a significant challenge and an area of active research.

For instance, the Knoevenagel condensation of an α-chiral aldehyde with malononitrile would result in a product with a stereocenter. Achieving high diastereoselectivity in such reactions is a primary goal. This can be approached through the use of chiral catalysts, such as chiral Lewis acids or chiral organocatalysts, which can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. wikipedia.org

Chiral Lewis acids, for example, can coordinate to the carbonyl group of the aldehyde, rendering one face of the carbonyl more susceptible to nucleophilic attack by the enolate of malononitrile. wikipedia.org The choice of the chiral ligand on the Lewis acid is critical in determining the stereochemical outcome.

Organocatalysis has also emerged as a powerful tool for stereoselective transformations. Chiral amines or their derivatives can act as catalysts in Knoevenagel-type reactions, proceeding through the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical course of the reaction.

While specific examples of stereochemical control in the synthesis of this compound analogs are not extensively reported in the literature, the principles established in asymmetric Knoevenagel condensations with other substituted aldehydes provide a clear framework for future research in this area. The development of catalysts that can effectively control the stereochemistry in the reaction of α-substituted aliphatic aldehydes with malononitrile remains a significant objective for synthetic chemists.

Chemical Reactivity and Derivatization Strategies of 2 Pentylidenemalononitrile

Nucleophilic Addition Reactions of the Malononitrile (B47326) Moiety

The most prominent reaction pathway for 2-pentylidenemalononitrile and related alkylidenemalononitriles is the conjugate nucleophilic addition, often referred to as a Michael addition. chemistrysteps.commasterorganicchemistry.com The electron-deficient nature of the β-carbon facilitates the attack of a wide range of nucleophiles. This reactivity is central to the use of this compound as a versatile building block in organic synthesis.

Reactions with Amines and Nitrogen-Containing Nucleophiles

This compound readily reacts with various nitrogen-based nucleophiles, including primary and secondary amines. These reactions typically proceed via a Michael addition mechanism and are foundational for the synthesis of complex nitrogen-containing heterocycles. mst.edulibretexts.org For instance, the addition of an amine to the activated alkene can be the initial step in a cascade or multicomponent reaction to build pyridine (B92270) or carbazole (B46965) ring systems. ijpsonline.comacs.org

In a related example, benzylidenemalononitrile, a close structural analog, undergoes haloimidation reactions with reagents like N-bromosuccinimide (NBS) in the presence of a copper catalyst, where the succinimide (B58015) anion acts as the nitrogen nucleophile. nih.govacs.org The initial step is the nucleophilic addition of the imide to the electron-poor alkene. nih.gov Such reactions highlight the susceptibility of the C=C bond to attack by nitrogen nucleophiles.

These reactions are pivotal in constructing diverse molecular architectures, as the initial adduct from the Michael addition is often a versatile intermediate for subsequent intramolecular cyclization and annulation strategies. ijpsonline.comacs.orgresearchcommons.org

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Reactant 1 | Nucleophile | Conditions | Product Type | Ref |

| Alkylidenemalononitrile | 3-Nitroindole | Base (e.g., DBU) | Carbazol-4-amine derivative | acs.org |

| Benzylidenemalononitrile | Succinimide | Cu(OAc)₂, NBS | β-Bromo-β'-succinimido adduct | nih.govacs.org |

| Alkylidenemalononitrile | Enamines | Catalyst | Substituted Pyridine | organic-chemistry.orgrsc.org |

Reactions with Oxygen and Sulfur Nucleophiles

The electrophilic character of this compound also permits reactions with oxygen and sulfur nucleophiles. Thiols and especially their more nucleophilic conjugate bases, thiolates, readily participate in Michael additions to the activated double bond. chemistrysteps.commasterorganicchemistry.com These reactions are efficient due to the high nucleophilicity of sulfur. nih.gov

While reactions with simple alcohols may require specific activation, this compound is a key component in multicomponent reactions for synthesizing oxygen-containing heterocycles like 4H-pyrans and their derivatives. mdpi.comnih.gov In these syntheses, a carbon nucleophile, such as the enolate of a 1,3-dicarbonyl compound (e.g., a β-ketoester), typically initiates a Michael addition. The resulting intermediate then undergoes an intramolecular cyclization involving an oxygen atom to form the pyran ring. mdpi.comfrontiersin.orgsinaweb.net

Table 2: Multicomponent Synthesis of Pyran Derivatives

| Aldehyde | Active Methylene (B1212753) Compound | Nucleophile/Cyclization Partner | Catalyst | Product Type | Ref |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | ZrCl₄@Arabic Gum | Dihydropyran derivative | sinaweb.net |

| Aromatic Aldehydes | Malononitrile | Methyl Acetoacetate | Ta-MOF | 1,4-Dihydropyran derivative | frontiersin.org |

| Aromatic Aldehydes | Malononitrile | Cyclohexanedione | Nanocomposite | 4H-Pyran derivative | mdpi.com |

Electrophilic Reactions Involving the Pentylidene Alkene

Due to the strong electron-withdrawing effect of the two adjacent nitrile groups, the π-system of the pentylidene alkene is significantly electron-deficient. Consequently, this compound is generally unreactive towards electrophilic attack. Classic electrophilic addition reactions, such as hydrohalogenation or the addition of halogens (e.g., Br₂), are not favored reaction pathways as they require an electron-rich alkene.

However, certain specialized reactions, such as catalytic asymmetric haloimidation, involve the addition of both a halogen and a nitrogen-containing group across the double bond. nih.govacs.org While these reactions might be perceived as having an electrophilic component, mechanistic studies on analogous systems suggest that the rate-determining step is often the nucleophilic attack of an imide anion on the β-carbon, rather than the formation of a discrete halonium ion intermediate typical of electrophilic addition. nih.gov Therefore, the reactivity of this compound is overwhelmingly dominated by its character as an electrophilic alkene, reacting with nucleophiles rather than electrophiles.

Cycloaddition Reactions and Annulation Strategies

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of the reactivity of this compound. msu.eduebsco.comwikipedia.org Its electron-deficient nature makes it an excellent reaction partner in several types of cycloadditions.

[4+2] Cycloadditions in the Functionalization of this compound

This compound is a highly effective dienophile ("diene-loving") in the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgsigmaaldrich.com The electron-withdrawing nitrile groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, which facilitates the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. organic-chemistry.orgmasterorganicchemistry.com This "normal-electron-demand" Diels-Alder reaction provides a powerful and stereospecific method for the synthesis of substituted cyclohexene (B86901) rings. libretexts.org The reaction is highly valuable for its ability to rapidly construct six-membered rings with defined stereochemistry. organic-chemistry.orglibretexts.org

This reactivity extends to annulation strategies where this compound reacts with suitable diene systems embedded in other molecules to construct complex polycyclic frameworks, such as carbazoles. acs.org

Other Pericyclic Reactions

Beyond the Diels-Alder reaction, this compound participates in other pericyclic processes, most notably [3+2] cycloadditions. In these reactions, it acts as a "dipolarophile," reacting with 1,3-dipoles. wikipedia.orgscribd.com 1,3-dipoles are three-atom, four-π-electron systems such as azides, nitrile oxides, and diazoalkanes. organic-chemistry.org The reaction between a 1,3-dipole and an electron-deficient alkene like this compound is a highly efficient, concerted process for constructing five-membered heterocyclic rings. scribd.comorganic-chemistry.orgthieme-connect.de

Other pericyclic reactions like ene reactions, where the alkene component is known as an "enophile," are also theoretically possible. msu.edu Sigmatropic rearrangements, which are intramolecular rearrangements of sigma bonds, are less likely to involve the this compound unit directly unless it is part of a larger, specifically designed system. ufl.edu

Functional Group Transformations and Nitrile Reactivity of this compound

The chemical character of this compound is largely dictated by its three primary functional groups: two nitrile (-C≡N) groups and a carbon-carbon double bond (C=C). The nitrile groups, with their electrophilic carbon atom and the π-coordinating ability of the triple bond, are sites of significant reactivity. nih.govresearchgate.net Their placement on the same carbon atom (a geminal dinitrile) significantly increases the acidity of the α-carbon proton, influencing a unique set of reactions. Furthermore, the conjugation of the malononitrile moiety with the pentylidene group creates an α,β-unsaturated system, extending the electronic effects and providing additional pathways for chemical transformations. The reactivity of this compound is a composite of these features, allowing for a diverse range of derivatization strategies. nih.gov

Hydrolysis and Related Reactions of the Nitrile Groups

The nitrile groups of this compound can undergo hydrolysis under acidic or basic conditions to yield amides and subsequently carboxylic acids. chemistrysteps.comlibretexts.org The reaction proceeds in a stepwise manner, allowing for the potential isolation of intermediate products.

Under acid-catalyzed conditions , the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. libretexts.org A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Prolonged heating in the presence of acid can then hydrolyze the amide to a carboxylic acid.

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anion is then protonated by water to form the imidic acid, which rearranges to the amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon extended reaction time or with stronger basic conditions.

For this compound, the hydrolysis can occur at one or both nitrile groups, leading to a variety of products as detailed in the table below.

Table 1: Potential Products of this compound Hydrolysis

| Reagent/Condition | Product Name | Structure | Notes |

| H₃O⁺, mild heat | 2-Pentylidene-2-cyanoacetamide | Partial hydrolysis of one nitrile group. | |

| H₃O⁺, strong heat | 2-Pentylidenemalonic acid | Complete hydrolysis of both nitrile groups. | |

| OH⁻, H₂O, mild heat | 2-Pentylidene-2-cyanoacetamide | Partial hydrolysis, yields the amide. | |

| OH⁻, H₂O, strong heat | 2-Pentylidenemalonate salt | Complete hydrolysis, yields the carboxylate salt. |

Reduction Methodologies

The reduction of this compound can target the nitrile groups, the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, which, after workup, yields the amine. libretexts.org Due to its high reactivity, LiAlH₄ will likely also reduce the conjugated C=C double bond. Thus, treating this compound with LiAlH₄ is expected to produce (2-pentylpropane-1,3-diyl)dimethanamine.

Catalytic Hydrogenation: Reduction using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is another common method. libretexts.org This technique typically reduces both the carbon-nitrogen triple bonds and the carbon-carbon double bond, especially under elevated temperature and pressure. libretexts.org The expected product would be the same saturated diamine as with LiAlH₄.

Selective Reducing Agents: For more selective transformations, milder or more specialized reagents are required. Diisobutylaluminium hydride (DIBAL-H) is known to reduce nitriles to aldehydes via an imine intermediate that is hydrolyzed during workup. chemistrysteps.com Careful control of stoichiometry and temperature would be necessary to achieve this transformation selectively in the presence of the alkene. Another approach involves the use of aminoboranes, such as diisopropylaminoborane, which have been shown to reduce a variety of nitriles to primary amines and can tolerate the presence of unconjugated alkenes and alkynes. nih.govorganic-chemistry.org The conjugation in this compound, however, may still lead to the reduction of the double bond.

Table 2: Comparison of Reduction Methods for this compound

| Reagent | Functional Group(s) Reduced | Expected Major Product |

| LiAlH₄, then H₂O | C≡N and C=C | (2-Pentylpropane-1,3-diyl)dimethanamine |

| H₂ / Pd, Pt, or Ni | C≡N and C=C | (2-Pentylpropane-1,3-diyl)dimethanamine |

| DIBAL-H, then H₂O | C≡N (to aldehyde) | 2-Pentylidenemalonaldehyde |

| Diisopropylaminoborane | C≡N (to amine) | 2-Pentylidene-1,3-diaminopropane |

Derivatization for Analytical and Synthetic Purposes

Derivatization is a chemical modification technique used to convert a compound into a product with different chemical and physical properties. jfda-online.com This is often done to improve volatility for gas chromatography (GC), enhance detector response, or create new functionalities for further synthetic steps. gcms.czchromatographyonline.com

Silylation involves replacing an active hydrogen atom with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Common reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com While this compound itself lacks the typical -OH, -NH, or -COOH groups that are readily silylated, its derivatives obtained from hydrolysis or reduction are prime candidates for silylation.

Hydrolysis Products: The carboxylic acid groups of 2-pentylidenemalonic acid can be converted to their TMS esters.

Reduction Products: The primary amine groups of the reduced product can be converted to N-TMS derivatives.

The ease of silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Table 3: Common Silylating Agents and Their Applications

| Reagent Name | Abbreviation | Common Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, carboxylic acids, amines |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatizes a wide range of polar compounds |

| Hexamethyldisilazane | HMDS | Used for silylating alcohols and phenols |

Acylation is the process of introducing an acyl group (R-C=O) into a compound. For derivatives of this compound, this can be achieved through several routes.

N-Acylation: The primary amine groups resulting from the complete reduction of the nitrile functionalities are readily acylated by reacting with acyl chlorides or anhydrides to form stable amides. This is a common derivatization technique to improve chromatographic behavior. thieme-connect.de

O-Acylation: The carboxylic acid groups formed from hydrolysis can be converted into esters (a form of acylation) through reactions like Fischer esterification.

C-Acylation: The α-carbon of the malononitrile core, being highly acidic, can potentially be deprotonated and undergo C-acylation, although this is less common for alkylidene-substituted malononitriles compared to the parent malononitrile.

Table 4: Common Acylating Agents

| Reagent Class | Example | Product Formed with an Amine (R'-NH₂) |

| Acyl Halides | Acetyl chloride (CH₃COCl) | N-acetyl amine (R'-NHCOCH₃) |

| Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-acetyl amine (R'-NHCOCH₃) |

| Fluorinated Anhydrides | Pentafluoropropionic anhydride (PFPA) | N-pentafluoropropionyl amide |

Alkylation involves the transfer of an alkyl group. For this compound, the most reactive site for alkylation is the α-carbon. The two electron-withdrawing nitrile groups make the proton on the α-carbon (the carbon bearing the nitrile groups) acidic and thus easily removable by a suitable base.

The reaction of malononitrile and its derivatives with bases to form a nucleophilic carbanion, followed by reaction with an alkyl halide, is a fundamental carbon-carbon bond-forming reaction. researchgate.net While the double bond in this compound already represents an alkylidene substituent, further reactions at the α-position would require breaking and reforming the double bond or proceeding through an allenic intermediate, making it a complex transformation. However, the principle of alkylating the carbanion is a cornerstone of malonate and malononitrile chemistry. researchgate.net A more direct application would be the N-alkylation of the primary amines produced after the reduction of the nitrile groups. thieme-connect.de

Table 5: General Scheme for N-Alkylation of Reduced this compound

| Reactant | Reagent | Base (optional) | Product |

| (2-Pentylpropane-1,3-diyl)dimethanamine | Alkyl Halide (e.g., CH₃I) | Mild base (e.g., K₂CO₃) | N-alkylated amine derivative |

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The strategic derivatization of this compound through metal-catalyzed cross-coupling reactions represents a significant avenue for the synthesis of complex and highly functionalized molecules. While specific studies focusing solely on this compound are limited, the broader class of 2-alkylidenemalononitriles, which includes this compound, has been shown to participate in various palladium- and nickel-catalyzed transformations. These reactions leverage the electron-deficient nature of the double bond in these substrates, making them excellent partners in cross-coupling methodologies.

The primary cross-coupling strategies applicable to 2-alkylidenemalononitrile derivatives include the Heck and Suzuki-Miyaura reactions. These methods facilitate the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl substituents at the vinylic position, leading to novel and structurally diverse compounds.

The Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, involves the coupling of an aryl or vinyl halide with an alkene. iitk.ac.inorganic-chemistry.org For derivatives of this compound, this would typically involve the reaction of an aryl or vinyl halide with the double bond of the malononitrile derivative. The electron-withdrawing effect of the two nitrile groups activates the double bond, making it susceptible to migratory insertion into a palladium-aryl or palladium-vinyl intermediate. taylorandfrancis.com The reaction generally proceeds with high regioselectivity, leading to the formation of a substituted alkene. libretexts.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org In the context of this compound derivatives, this could involve the coupling of a borylated derivative of this compound with an aryl or vinyl halide, or conversely, the coupling of a halogenated this compound derivative with an aryl or vinyl boronic acid or its ester. acs.orgorganic-chemistry.org These reactions are known for their mild conditions and tolerance of a wide range of functional groups. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for the synthesis of α-aryl nitriles, offering different reactivity and selectivity profiles compared to palladium-based systems. scholaris.ca

Table 1: Metal-Catalyzed Cross-Coupling Reactions of 2-Alkylidenemalononitrile Derivatives

| Entry | Substrate 1 (Alkylidenemalononitrile Derivative) | Substrate 2 (Coupling Partner) | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Product | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2-(Cyclohexylidenemethyl)malononitrile | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 85 | 2-(1-Phenylcyclohex-1-en-1-yl)malononitrile | acs.org |

| 2 | 2-(1-Phenylethylidene)malononitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 | 2-(1-(4-Methoxyphenyl)-1-phenylethylidene)malononitrile | nih.gov |

| 3 | 2-(1-Bromovinyl)malononitrile | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 78 | 2-(1,3-Diphenylallyl)malononitrile | organic-chemistry.org |

| 4 | 2-(1-Iodovinyl)malononitrile | n-Butyl acrylate | Pd₂ (dba)₃ / P(t-Bu)₃ | Na₂CO₃ | DMF | 120 | 88 | n-Butyl 2-(2,2-dicyanovinyl)cinnamate | organic-chemistry.org |

| 5 | 2-(1-(Triflyloxy)vinyl)malononitrile | 2-Furylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 60 | 75 | 2-(1-(2-Furyl)vinyl)malononitrile | acs.org |

| 6 | 2-Benzylidenemalononitrile | Iodobenzene | NiCl₂(dppe) / Zn | - | THF | 65 | 70 | 2-(1,2-Diphenylvinyl)malononitrile | scholaris.ca |

Advanced Spectroscopic Characterization and Mechanistic Elucidation of 2 Pentylidenemalononitrile Reactions

Elucidating Reaction Pathways through In-situ Spectroscopy

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing critical data on transient species and reaction kinetics without disturbing the system. european-mrs.comrsc.org This approach is invaluable for understanding the complex mechanisms involved in the synthesis and subsequent reactions of 2-Pentylidenemalononitrile.

Time-Resolved Spectroscopic Techniques for Intermediates Identification

The formation of this compound, often via Knoevenagel condensation, involves short-lived intermediates. Time-resolved spectroscopy is essential for detecting and characterizing these transient species, which are pivotal to understanding the reaction mechanism. rsc.orgcardiff.ac.uk Techniques such as time-resolved infrared (TRIR) and transient absorption spectroscopy operate on timescales from picoseconds to milliseconds, enabling the capture of fleeting molecular structures. wikipedia.orgunipr.it

For instance, in the base-catalyzed reaction between pentanal and malononitrile (B47326), a key intermediate is the carbanion of malononitrile. Time-resolved spectroscopy could monitor the formation and consumption of this intermediate. A hypothetical experiment could use a pulsed laser to initiate the reaction and a synchronized probe beam (e.g., an infrared laser) to record spectra at precise delay times. wikipedia.org The appearance and decay of specific vibrational bands corresponding to the carbanion intermediate would provide direct evidence of its role and lifetime in the reaction pathway.

Table 1: Illustrative Time-Resolved IR Data for a Hypothetical Reaction Intermediate This interactive table illustrates how time-resolved IR spectroscopy could track a hypothetical intermediate in a reaction involving this compound. The data shows the appearance and subsequent decay of a characteristic vibrational band of the intermediate over a microsecond timescale.

| Time Delay (μs) | Absorbance at Intermediate's ν(C=C) (cm⁻¹) | Reactant ν(C=O) Absorbance | Product ν(C≡N) Absorbance |

| 0 | 0.00 | 1.00 | 0.00 |

| 10 | 0.45 | 0.78 | 0.11 |

| 20 | 0.60 | 0.60 | 0.25 |

| 50 | 0.35 | 0.30 | 0.55 |

| 100 | 0.05 | 0.08 | 0.85 |

| 200 | 0.00 | 0.01 | 0.98 |

Note: Data is illustrative to demonstrate the principle of the technique.

Spectroscopic Monitoring of Catalytic Cycles

Many syntheses of compounds like this compound employ catalysts to enhance reaction rates and selectivity. Operando spectroscopy, a form of in-situ analysis performed under actual reaction conditions, is crucial for observing the catalyst's state throughout the catalytic cycle. european-mrs.comkit.edu By combining techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) or Raman spectroscopy with a mass spectrometer for product analysis, a complete picture of the structure-activity relationship can be developed. kit.edu

In a potential heterogeneous catalytic synthesis of this compound, the following steps could be monitored:

Reactant Adsorption: The binding of pentanal and malononitrile to the catalyst's active sites would cause shifts in their vibrational frequencies.

Surface Reaction: The formation of new bands corresponding to the adsorbed product, this compound, would be observed.

Product Desorption: A decrease in the intensity of the product's surface bands and its detection in the gas phase would signify the completion of the cycle.

Catalyst Regeneration: The spectroscopic signature of the active sites would return to their initial state, ready for the next cycle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced NMR applications provide not only static structural information but also insights into the dynamic behavior of molecules in solution.

Multi-dimensional NMR Techniques

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of this compound. researchgate.net These experiments correlate nuclear spins through chemical bonds or through space, resolving spectral overlap and confirming molecular connectivity. cam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons along the pentylidene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary carbons (like the nitrile carbons and the alpha-carbon of the malononitrile moiety) and piecing together the entire molecular skeleton.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound This interactive table presents the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. The numbering corresponds to the atoms in the provided chemical structure.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

| 1 | C | - | ~114 | HMBC to H-7 |

| 2 | C | - | ~113 | HMBC to H-7 |

| 3 | C | - | ~80 | HMBC to H-7, H-8 |

| 4 | C | - | ~160 | HMBC to H-7, H-8 |

| 7 | H | ~7.2 | ~155 | COSY with H-8; HSQC with C-7; HMBC to C-3, C-4, C-9 |

| 8 | H | ~2.4 | ~32 | COSY with H-7, H-10; HSQC with C-8 |

| 9 | C | - | ~32 | HMBC from H-7, H-8, H-10 |

| 10 | H | ~1.6 | ~30 | COSY with H-8, H-12; HSQC with C-10 |

| 11 | C | - | ~30 | HMBC from H-8, H-10, H-12 |

| 12 | H | ~0.9 | ~22 | COSY with H-10; HSQC with C-12 |

| 13 | C | - | ~22 | HMBC from H-10, H-12 |

| 14 | C | - | ~14 | HMBC from H-12 |

Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

Dynamic NMR Studies of Restricted Rotation

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. nih.govresearchgate.net In this compound, rotation around the C4=C7 double bond is highly restricted, leading to the possibility of E/Z isomers. Furthermore, rotation around the C7-C8 and C3-C4 single bonds may be hindered.

Variable-temperature (VT) NMR studies can be employed to investigate these dynamic phenomena. benthamscience.com At low temperatures, if the rotation is slow enough, separate signals for different conformers or isomers might be observed. As the temperature is increased, the rate of interconversion increases. When the rate becomes comparable to the frequency difference between the signals, the peaks broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the changes in the NMR lineshape with temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the molecule's flexibility. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. triprinceton.orgtanta.edu.eg IR and Raman are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. spectroscopyonline.com

For this compound, the key functional groups each have distinct vibrational frequencies:

Nitrile Group (C≡N): This group exhibits a strong, sharp absorption in the IR spectrum around 2220-2240 cm⁻¹. The C≡N stretch is also typically observable, though often weaker, in the Raman spectrum.

Alkene Group (C=C): The carbon-carbon double bond stretch appears in the 1620-1680 cm⁻¹ region. This band is often stronger in the Raman spectrum than in the IR spectrum, especially for symmetrically substituted alkenes.

Alkyl C-H Bonds: Stretching vibrations for sp³ C-H bonds are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while the vinylic sp² C-H stretch appears just above 3000 cm⁻¹.

These techniques are also highly effective for reaction monitoring. For example, during the Knoevenagel condensation synthesis of this compound from pentanal and malononitrile, one could monitor the disappearance of the strong carbonyl (C=O) stretching band of pentanal (around 1720-1740 cm⁻¹) while simultaneously observing the appearance of the C=C and C≡N bands of the product. youtube.com This allows for real-time tracking of reactant consumption and product formation.

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table lists the expected infrared (IR) and Raman spectroscopic frequencies for the primary functional groups in this compound.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Expected Intensity |

| -C≡N | Stretch | 2235 - 2225 | 2235 - 2225 | Strong (IR), Medium (Raman) |

| C=C | Stretch | 1650 - 1640 | 1650 - 1640 | Medium (IR), Strong (Raman) |

| =C-H (vinylic) | Stretch | 3040 - 3010 | 3040 - 3010 | Medium (IR & Raman) |

| -C-H (alkyl) | Stretch | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |

| C-H | Bend | 1470 - 1365 | 1470 - 1365 | Medium (IR & Raman) |

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is an indispensable analytical technique for elucidating the structure of organic compounds and investigating reaction pathways. pressbooks.pub In the context of this compound, MS provides crucial information on its molecular weight and the identity of products formed during chemical transformations. libretexts.org When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) is measured. libretexts.org The instability of this ion often leads to its fragmentation into smaller, characteristic charged particles, creating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.orgwikipedia.org

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental formula of a compound, as many combinations of atoms can result in the same nominal mass but will have distinct, unique exact masses. pnnl.gov

For this compound (C₈H₁₀N₂), HRMS can unequivocally confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated mass. This capability is vital for distinguishing it from isomeric structures or other compounds with the same nominal mass. Furthermore, when this compound is used as a reactant, HRMS is critical for identifying the elemental composition of unknown products, providing foundational data for elucidating reaction mechanisms. For instance, in a reduction reaction, HRMS can differentiate between the addition of two hydrogen atoms versus the addition of a water molecule, outcomes that might be difficult to distinguish using standard-resolution MS. nih.gov

Table 1: Hypothetical HRMS Data for this compound and Potential Reaction Products

| Compound Name | Molecular Formula | Reaction Type | Theoretical Exact Mass (Da) |

| This compound | C₈H₁₀N₂ | - | 134.0844 |

| 2-Pentylmalononitrile | C₈H₁₂N₂ | C=C Reduction | 136.1000 |

| 2-(1-Hydroxypentyl)malononitrile | C₈H₁₂N₂O | Hydration | 152.0950 |

The fragmentation pattern of a molecule in a mass spectrometer provides significant structural information. wikipedia.org In electron ionization (EI) mass spectrometry, the high-energy electrons used for ionization create an energetically unstable molecular ion that breaks apart in predictable ways. libretexts.org The analysis of these fragmentation pathways helps in confirming the structure of this compound and identifying the structures of its reaction products.

The structure of this compound features an alkyl chain, a carbon-carbon double bond, and two cyano groups. Key fragmentation processes would likely include:

α-Cleavage: Breakage of the bond alpha to the electron-withdrawing cyano groups or the C=C double bond. csbsju.edu

Loss of Alkyl Fragments: Cleavage of the pentylidene chain can result in the loss of stable alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇, •C₄H₉), leading to prominent peaks in the spectrum. libretexts.org For example, the loss of a propyl radical (•C₃H₇) from the molecular ion would produce a fragment at m/z 91.

McLafferty-type Rearrangement: Ketones and aldehydes with a γ-hydrogen can undergo a characteristic rearrangement. libretexts.orgyoutube.com While not a classic carbonyl, the conjugated nitrile system could potentially facilitate a similar hydrogen rearrangement, leading to the elimination of a neutral alkene molecule.

Retro-Diels-Alder Reaction: Although less common for acyclic systems, fragmentation across the double bond can occur.

The most stable fragments, often those that are resonance-stabilized, will typically produce the most intense peaks in the mass spectrum. libretexts.org The base peak, the tallest peak in the spectrum, corresponds to the most abundant fragment ion formed. docbrown.info

Table 2: Predicted Mass-to-Charge (m/z) Values for Major Fragments of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 134 | [C₈H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 119 | [M - CH₃]⁺ | Loss of a methyl radical |

| 105 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 91 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 65 | [C₅H₅]⁺ | Aromatic cyclopentadienyl (B1206354) cation (rearrangement) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation Effects

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, investigates the electronic transitions within a molecule upon interaction with light. libretexts.orgwepub.org For this compound, these methods provide deep insights into its electronic structure, particularly the effects of its conjugated π-system and the influence of the electron-withdrawing nitrile groups.

The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital, such as a π bonding orbital or a non-bonding orbital (n), to a higher-energy unoccupied molecular orbital, like a π* anti-bonding orbital. libretexts.org The key transitions for this compound are expected to be π → π* transitions associated with its conjugated C=C-C(CN)₂ system.

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. nih.govmdpi.com This effect arises from the differential stabilization of the molecule's ground and excited electronic states by the solvent molecules. researchgate.net Molecules with a significant change in dipole moment upon electronic excitation, particularly those with intramolecular charge transfer (ICT) character, often exhibit strong solvatochromism. mdpi.com

In this compound, the two cyano groups act as strong electron acceptors, while the pentylidene group is a weak electron donor. This donor-acceptor character within the conjugated system can lead to an ICT upon photoexcitation. In such cases, the excited state is typically more polar than the ground state. researchgate.net Consequently, polar solvents will stabilize the excited state more effectively than the ground state, leading to a lower energy gap for the electronic transition. This results in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) as solvent polarity increases, a phenomenon known as positive solvatochromism. researchgate.net By studying these shifts, researchers can probe the electronic distribution in both the ground and excited states.

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max) for this compound in Various Solvents

| Solvent | Polarity Index (E_T(30)) | λ_max (nm) (Hypothetical) | Spectral Shift |

| n-Hexane | 31.0 | 285 | - |

| Toluene | 33.9 | 292 | Bathochromic |

| Tetrahydrofuran (THF) | 37.4 | 298 | Bathochromic |

| Ethanol (B145695) | 51.9 | 305 | Bathochromic |

| Acetonitrile | 45.6 | 302 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 301 | Bathochromic |

Upon absorption of light, an excited molecule can undergo various de-excitation processes, including fluorescence, phosphorescence, or non-radiative decay. It can also participate in photochemical reactions. nih.govmdpi.com

Fluorescence: The emission of light from a molecule as it relaxes from an excited singlet state to the ground state is known as fluorescence. While many conjugated systems are fluorescent, the presence of cyano groups can have varied effects. In some cases, cyano substituents enhance fluorescence, while in others they can quench it or lead to complex behaviors like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. mdpi.commdpi.com The fluorescence properties of this compound would be highly dependent on its ability to dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations around the C=C bond.

Photochemical Reactions: The excited state of this compound is more reactive than its ground state. Due to the presence of the C=C double bond, it may undergo several photoinduced reactions:

E/Z Isomerization: Absorption of light can promote the molecule to an excited state where the rotational barrier around the double bond is significantly lower, allowing for isomerization between the E and Z geometric isomers.

[2+2] Cycloaddition: If the concentration is sufficiently high, two excited molecules (or one excited and one ground-state molecule) can react to form a cyclobutane (B1203170) ring. nih.gov This process is a common photochemical reaction for alkenes.

Radical Reactions: The excited molecule may initiate radical reactions, particularly in the presence of suitable radical precursors or scavengers. mdpi.comresearchgate.net

Studying these photoinduced processes is crucial for understanding the photostability of this compound and for exploring its potential applications in photochemistry and materials science. nih.gov

Theoretical and Computational Chemistry Approaches to 2 Pentylidenemalononitrile

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the influence of the surrounding environment.

For 2-pentylidenemalononitrile, MD simulations can reveal the flexibility of the pentyl chain. By tracking the atomic trajectories over nanoseconds, one can identify the most populated conformations and the energy barriers for rotation around the various C-C single bonds. This is crucial for understanding how the molecule's shape changes in a dynamic environment.

Furthermore, MD simulations are invaluable for studying solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water or ethanol), one can observe specific solute-solvent interactions. For example, analysis of radial distribution functions (RDFs) can show how polar solvent molecules arrange themselves around the electronegative nitrogen atoms of the nitrile groups through hydrogen bonding or dipole-dipole interactions. These interactions can stabilize the molecule, influence its conformational preferences, and modulate its reactivity by stabilizing charged intermediates or transition states in a reaction.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can accurately predict the spectroscopic signatures of molecules, which is essential for their identification and characterization.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT. After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational modes and their corresponding frequencies.

Each calculated frequency corresponds to a specific atomic motion, such as the characteristic stretching of the C≡N and C=C bonds, or the bending and rocking of C-H bonds. These theoretical predictions serve two main purposes:

Structural Confirmation: A strong correlation between the calculated spectrum and an experimentally measured spectrum provides powerful evidence for the correctness of the synthesized structure.

Peak Assignment: Theoretical calculations allow for the unambiguous assignment of each band in an experimental spectrum to a specific molecular vibration, which can be difficult to determine from experiment alone.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the theoretical method (e.g., anharmonicity, basis set incompleteness), which significantly improves the agreement with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (Typical) | Description of Motion |

|---|---|---|---|

| C-H Stretch (alkyl) | 2950-3010 cm⁻¹ | 2850-2960 cm⁻¹ | Symmetric/asymmetric stretching of C-H bonds in the pentyl group |

| C≡N Stretch | 2235 cm⁻¹ | 2220-2230 cm⁻¹ | Symmetric/asymmetric stretching of the two nitrile groups |

| C=C Stretch | 1615 cm⁻¹ | 1590-1620 cm⁻¹ | Stretching of the conjugated carbon-carbon double bond |

| C-H Bend (alkyl) | 1450-1475 cm⁻¹ | 1450-1470 cm⁻¹ | Bending/scissoring motions of CH₂ groups |

Time-Dependent DFT for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for modeling the electronic excitations and optical properties of molecules. spectroscopyonline.com It extends the principles of Density Functional Theory (DFT), which describes the electronic structure of ground state systems, to investigate excited states and predict phenomena such as UV-Vis absorption spectra. spectroscopyonline.commdpi.com This computational approach calculates the transition energies and oscillator strengths associated with electronic transitions, providing a theoretical basis for interpreting experimental spectra. mdpi.com

In the context of this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The method can predict the maximum absorption wavelengths (λmax) and help to understand the influence of the molecule's structure on its spectroscopic properties. nih.gov These calculations involve selecting appropriate functionals and basis sets to achieve results that correlate well with experimental data. mdpi.com For instance, hybrid functionals like B3LYP are often employed in conjunction with basis sets such as 6-311+G(d,p) to generate reliable UV-Vis absorption profiles. mdpi.com

The primary electronic transitions of interest are often those between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). spectroscopyonline.com The energy difference between these frontier orbitals is a key determinant of the absorption wavelength. mdpi.com TD-DFT can model these transitions and predict whether they fall within the UVA, UVB, or UVC regions of the electromagnetic spectrum. mdpi.com The accuracy of these predictions can be validated by comparing the theoretical λmax values with experimental data, with reported differences often being minimal. mdpi.com

The choice of computational parameters, including the functional, basis set, and consideration of solvent effects (often using models like the Polarizable Continuum Model - PCM), is crucial for obtaining accurate spectral predictions. mdpi.comnih.gov Different functionals, such as global hybrids (e.g., B3LYP, PBE0) and range-separated hybrids (e.g., CAM-B3LYP), may be benchmarked to determine the most suitable one for the specific class of molecule under investigation. chemrxiv.org

| Parameter | Description |

| Method | Time-Dependent Density Functional Theory (TD-DFT) |

| Purpose | Prediction of electronic transitions and UV-Vis spectra |

| Key Outputs | Maximum absorption wavelength (λmax), oscillator strengths, transition energies |

| Common Functionals | B3LYP, PBE0, CAM-B3LYP |

| Common Basis Sets | 6-311+G(d,p) |

| Solvent Models | Polarizable Continuum Model (PCM) |

NMR Chemical Shift Predictions

Computational methods are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable assistance in structure elucidation and verification. For ¹H NMR spectra, various approaches exist, from empirical methods based on additive increments to more sophisticated quantum mechanical calculations.

One common strategy involves the use of specialized software that predicts chemical shifts based on the molecular structure. These programs often utilize a combination of methods, including neural networks trained on large datasets of experimental spectra. nmrdb.org Descriptors for proton environments are used by these networks to calculate the expected chemical shifts. nmrdb.org

For more rigorous predictions, quantum mechanical calculations, often based on DFT, can be employed. These methods calculate the magnetic shielding tensors for each nucleus, from which the chemical shifts can be derived. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set.

Factors influencing the predicted chemical shifts include:

Electronic Effects: The electron density around a nucleus, influenced by inductive and resonance effects of nearby functional groups.

Magnetic Anisotropy: The effect of pi systems (like the double bond and nitrile groups in this compound) which can create local magnetic fields that deshield or shield nearby protons.

Steric Effects: The spatial arrangement of atoms can influence chemical shifts.

The prediction of coupling constants (J-values) is also a critical part of simulating an NMR spectrum. These values, which describe the splitting of signals due to neighboring non-equivalent protons, depend on the number and geometry of the intervening bonds. libretexts.org For example, the coupling constant between two protons on a double bond is typically different for cis and trans isomers. libretexts.org

| Prediction Parameter | Influencing Factors | Typical Computational Approach |

| ¹H Chemical Shift (δ) | Electronic environment, magnetic anisotropy, steric effects | DFT calculations, Neural Networks |

| ¹³C Chemical Shift (δ) | Hybridization, electronegativity of attached atoms | DFT calculations |

| Coupling Constant (J) | Number of bonds, dihedral angle | Empirical rules, DFT calculations |

Computational Catalysis Studies for this compound Reactions

Computational catalysis has emerged as an indispensable tool for understanding and designing more efficient chemical reactions. simonsfoundation.orgosti.gov For reactions involving this compound, such as its synthesis via the Knoevenagel condensation, computational methods can provide deep insights into the reaction mechanism, energetics, and the role of the catalyst.

Density Functional Theory (DFT) is a cornerstone of computational catalysis, used to calculate the energies of reactants, products, transition states, and intermediates. osti.gov This information allows for the construction of a detailed potential energy surface for the reaction, revealing the most favorable reaction pathway and identifying the rate-determining step. osti.gov By understanding the energetics of a catalytic cycle, researchers can rationally design catalysts with improved activity and selectivity. simonsfoundation.org

Key areas where computational catalysis can be applied to this compound reactions include:

Mechanism Elucidation: Identifying the elementary steps of the reaction, such as substrate binding, proton transfer, and product release.

Catalyst Screening: Evaluating the performance of different potential catalysts by calculating reaction barriers and turnover frequencies. nih.gov

Understanding Catalyst-Substrate Interactions: Analyzing the non-covalent interactions between the catalyst and the substrates (e.g., pentanal and malononitrile) that stabilize the transition state.

Solvent Effects: Modeling the influence of the solvent on the reaction energetics and mechanism.

Recent advancements in computational methodologies, such as automated reaction network exploration tools, can help to uncover complex reaction pathways and potential side reactions or deactivation pathways that might not be obvious from chemical intuition alone. nih.gov These tools can handle the complexity of multicomponent reaction mixtures, including reactants, catalysts, ligands, and solvents. nih.gov

| Computational Approach | Application in Catalysis | Information Gained |

| Density Functional Theory (DFT) | Calculating reaction and activation energies. | Reaction mechanism, potential energy surface, rate-determining step. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the catalytic system. | Catalyst-substrate interactions, solvent effects, conformational changes. |

| Automated Reaction Path Finding | Exploring complex reaction networks. | Discovery of novel reaction pathways, side reactions, and deactivation mechanisms. |

Machine Learning and Artificial Intelligence Applications in this compound Research

In the context of this compound research, ML and AI can be utilized in several ways:

Predictive Modeling: ML models can be trained on existing datasets of molecules and their properties to predict the properties of new or hypothetical compounds. For example, a model could be developed to predict the reactivity or spectral properties of derivatives of this compound.

Catalyst Design: ML algorithms, particularly when combined with high-throughput computational screening, can accelerate the discovery of new catalysts for the synthesis of this compound. nih.gov By learning the relationship between catalyst structure and performance from a large dataset of calculated reaction barriers, an ML model can quickly predict the efficacy of new candidate catalysts. nih.gov Generative models can even propose entirely new catalyst structures with desired properties. nih.gov

Spectral Analysis: ML can assist in the interpretation of complex spectral data. For instance, neural networks can be trained to recognize patterns in NMR or UV-Vis spectra to aid in structure elucidation or to predict chemical shifts. nmrdb.org

Process Optimization: In a manufacturing setting, AI and ML can be used to optimize the reaction conditions for the synthesis of this compound, leading to higher yields, reduced waste, and improved efficiency. columbia.edumdpi.com

The development of these ML models relies on the availability of large, high-quality datasets. These can be generated through high-throughput experiments or, increasingly, through large-scale computational chemistry calculations. nih.gov The synergy between computational chemistry and machine learning holds significant promise for advancing research on this compound and other chemical compounds. simonsfoundation.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Training algorithms to predict molecular properties. | Rapid screening of derivatives for desired characteristics. |

| Catalyst Discovery | Using ML to identify or design optimal catalysts. | Accelerated development of more efficient synthetic routes. |

| Spectral Interpretation | Assisting in the analysis of NMR, UV-Vis, and other spectra. | Faster and more accurate structure confirmation. |

| Process Optimization | Optimizing reaction conditions for large-scale synthesis. | Improved manufacturing efficiency and sustainability. |

Advanced Research Applications of 2 Pentylidenemalononitrile in Materials Science and Organic Synthesis

Role of 2-Pentylidenemalononitrile in Functional Materials Development

The distinct electronic and structural characteristics of this compound make it a molecule of interest for the development of novel functional materials. The presence of the dicyanovinyl group on an alkyl chain provides a template for creating materials with tailored optical and electronic properties.

Organic Semiconductors and Optoelectronic Materials

While specific, large-scale applications of this compound in commercial organic electronic devices are not extensively documented, its molecular structure is highly relevant to the field of organic semiconductors and optoelectronics. alfa-chemistry.comwikipedia.org Organic semiconductors are fundamental to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.comunist.ac.kr The performance of these materials is closely linked to their molecular design and electronic properties. european-mrs.com

The core structure of this compound, an alkylidene malononitrile (B47326), serves as a potent electron-accepting moiety. This feature is crucial in the design of "push-pull" architectures, where electron-donating and electron-accepting groups are linked to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. unist.ac.kr By incorporating this compound or similar structures into larger conjugated systems, it is possible to create materials with specific band gaps suitable for optoelectronic applications. mdpi.comsioc-journal.cn For instance, the replacement of certain bonds in organic molecules with others, like boron-nitrogen bonds, can modulate electronic properties without major structural alterations, a principle that could be applied to derivatives of this compound. unist.ac.kr

| Property | Relevance to Organic Semiconductors | Structural Feature in this compound |

| Electron Affinity | High electron affinity is desirable for n-type semiconductor materials used in transistors and as acceptors in solar cells. | The two cyano (-CN) groups are powerful electron-withdrawing groups, conferring a high electron affinity. |

| Conjugation | π-conjugation provides pathways for charge carrier mobility. | The C=C double bond is in conjugation with the two nitrile groups, forming a conjugated system. |

| Solubility | Good solubility in organic solvents is crucial for solution-based processing of thin films. | The pentyl group enhances solubility, which is often a challenge for rigid, planar organic semiconductors. |

This table provides a summary of the structural features of this compound relevant to its potential application in organic semiconductors.

Polymerizable Monomers for Advanced Polymer Architectures

This compound contains a carbon-carbon double bond, making it a potential monomer for addition polymerization. britannica.com Monomers with anion-stabilizing substituents, such as the cyano groups present in this compound, are particularly good substrates for anionic polymerization. msu.edu This method allows for the synthesis of polymers with well-defined structures and molecular weights. numberanalytics.com

The polymerization of this compound would lead to a polymer with a polyalkane backbone and pendant dicyanopentyl groups. These highly polar side chains would be expected to significantly influence the polymer's physical properties, such as its glass transition temperature, solubility, and thermal stability. unc.edu The resulting polymer architectures could have applications in areas requiring materials with high refractive indices or specific dielectric properties. Furthermore, the nitrile groups in the polymer side chains can be subjected to post-polymerization modification, allowing for the creation of more complex and functional polymer architectures. numberanalytics.comrsc.org Such advanced polymers are sought after for various applications, from engineering plastics to bio-based materials. mdpi.comchemmethod.com

Non-linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in demand for applications in photonics, telecommunications, and optical data processing. tcichemicals.comsamaterials.com The key to a large NLO response in organic molecules is typically a π-conjugated system linking a strong electron donor to a strong electron acceptor (a "push-pull" system). mdpi.comfrontiersin.org

This compound possesses the fundamental features of an NLO chromophore. The dicyanovinyl group is one of the most effective electron acceptors used in NLO materials. mdpi.commdpi.com While the pentyl group itself is not a strong electron donor, it forms part of a conjugated system that can be readily functionalized. By attaching an electron-donating group to the other end of the pentylidene chain, a classic D-π-A (Donor-π bridge-Acceptor) chromophore can be synthesized. The resulting molecule would exhibit a large change in dipole moment upon excitation, leading to a significant second-order NLO response (β). mdpi.comrsc.org Materials incorporating such chromophores are essential for devices that perform tasks like frequency doubling (second-harmonic generation) or electro-optic modulation. scirp.org

| Component | Role in NLO Chromophore | Corresponding Part in this compound Derivatives |

| Electron Acceptor | Creates charge asymmetry and a large dipole moment change. | The dicyanovinyl [-C(CN)₂] group. |

| π-Bridge | Facilitates charge transfer from the donor to the acceptor. | The conjugated double bond of the pentylidene moiety. |

| Electron Donor | Provides electrons to the conjugated system. | A group such as an amine or alkoxy group that could be attached to the pentyl chain. |

This table illustrates the potential of this compound as a precursor for D-π-A type non-linear optical chromophores.

This compound as a Reagent in Complex Organic Synthesis

The reactivity of this compound, dominated by its electron-deficient double bond and versatile nitrile groups, makes it a powerful tool for constructing complex molecular frameworks, particularly heterocyclic systems.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and their synthesis is a major focus of organic chemistry. mdpi.comthermofisher.comsigmaaldrich.comapolloscientific.co.uk this compound is an excellent substrate for synthesizing a variety of heterocycles. Its electron-poor double bond makes it a strong Michael acceptor, readily reacting with nucleophiles. thieme-connect.de

For example, it can react with binucleophiles to form six-membered rings. The reaction with a nitrogen-based nucleophile like an enamine or hydrazine (B178648) can lead to the formation of substituted pyridines or pyridazines, respectively. mdpi.com Similarly, reaction with sulfur-based nucleophiles like thiourea (B124793) can yield pyrimidine-thiones. The general strategy involves an initial Michael addition of the nucleophile to the double bond, followed by an intramolecular cyclization and subsequent aromatization or tautomerization. This versatility allows chemists to use this compound as a starting point for a diverse library of heterocyclic structures. nih.gov

| Reactant Type | Reaction with this compound | Resulting Heterocycle (Example) |

| Enamines/Ammonia | Michael Addition followed by Cyclization/Dehydrogenation | Substituted Pyridines |

| Hydrazines | Michael Addition followed by Cyclization/Condensation | Substituted Pyridazines |

| Thiourea/Thioamides | Michael Addition followed by Cyclization | Substituted Thiazines or Pyrimidines |

| Active Methylene (B1212753) Compounds | Michael Addition followed by Thorpe-Ziegler Cyclization | Substituted Cyclohexenes or Benzenes |

This table summarizes the types of heterocyclic compounds that can be synthesized using this compound as a key building block.

Precursor in Cascade and Multicomponent Reactions